Product packaging for 1,3,5-Tripropylbenzene(Cat. No.:CAS No. 15181-14-3)

1,3,5-Tripropylbenzene

Cat. No.: B14702561
CAS No.: 15181-14-3
M. Wt: 204.35 g/mol
InChI Key: MSUBBMNPXKLJEW-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry and Materials Science

In contemporary organic chemistry, 1,3,5-tripropylbenzene serves as a versatile intermediate and building block in the synthesis of more complex molecules. solubilityofthings.com Its distinct structure is particularly valuable in the production of specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance. chemimpex.com The compound's non-polar nature also makes it an effective solvent for a variety of organic reactions. solubilityofthings.comchemimpex.com

In materials science, this compound is notably utilized as a swelling agent or "pore expander" in the synthesis of mesoporous materials. fishersci.cachemicalbook.com Specifically, it has been employed in the creation of mesoporous silicas with two-dimensional hexagonal pores and in the synthesis of highly ordered mesoporous SBA-15 silica (B1680970) and magnetic mesoporous silica nanoparticles. chemicalbook.comlookchem.com The presence of this compound during synthesis facilitates the formation of larger pores within these materials, which is a critical factor for applications in catalysis, separation, and drug delivery.

Historical Context and Evolution of Research on Highly Substituted Benzene (B151609) Derivatives

The study of benzene and its derivatives dates back to the 19th century, with the initial challenge being the determination of its structure. wikipedia.org The nomenclature for distinguishing substituted benzenes, such as the ortho-, meta-, and para- prefixes for disubstituted derivatives, was established in the 1860s and 1870s. wikipedia.orgutexas.edu

Research into highly substituted benzene derivatives has been driven by the quest for novel materials with tailored properties. The synthesis of molecules with multiple, different substituents on a benzene ring has historically been a significant challenge. asianscientist.com Early work often resulted in symmetrical structures due to the limitations of synthetic methods. asianscientist.com However, advancements in synthetic methodologies, such as the development of sequential, programmed approaches, have enabled the controlled synthesis of benzene derivatives with five or six different functional groups. asianscientist.com This has opened the door to creating a vast number of new functional organic materials for applications in pharmaceuticals, agrochemicals, plastics, and organic electronics. asianscientist.com The development of catalysts, such as copper(II) chloride for the self-condensation of ketones to form 1,3,5-triarylbenzenes, has further expanded the toolkit for creating these complex molecules. sapub.org

Scope and Research Trajectories for 1,3,5-Triisopropylbenzene (B165165)

Current and future research on this compound and related compounds is following several promising trajectories. One significant area of investigation is its application in "inverse vulcanization." This process uses elemental sulfur and an organic crosslinker, such as 1,3,5-triisopropylbenzene, to create high-sulfur-content polymers. researchgate.net These sulfur polymers have potential applications in various fields due to their unique properties.

The compound is also being explored for its role in high-performance lubricants and as a fuel additive. chemimpex.comfishersci.ca Its thermal stability and low volatility are advantageous in these applications. chemimpex.com Furthermore, it is a precursor in the synthesis of other important chemicals, such as 2,4,6-triisopropyl-benzenesulfonyl chloride. fishersci.ca

The market for 1,3,5-triisopropylbenzene is projected to grow, driven by its use as a chemical intermediate in the production of advanced polymers, agrochemicals, and pharmaceuticals. dataintelo.com There is also increasing interest in its use as a less harmful solvent alternative in industries like paints and coatings. dataintelo.com Research is also focused on developing more sustainable production methods for this compound to address environmental concerns. datainsightsmarket.com

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄ chemimpex.comnih.gov
Molecular Weight204.35 g/mol chemimpex.comnih.gov
AppearanceClear, colorless liquid chemimpex.comfishersci.comchemicalbook.com
Melting Point-7 °C chemimpex.comchemicalbook.com
Boiling Point232-236 °C chemimpex.comfishersci.com
Density0.854 g/cm³ chemimpex.com
Refractive Indexn20/D 1.488 chemimpex.com
SolubilityInsoluble in water; soluble in non-polar solvents like hexane, toluene, and chloroform. solubilityofthings.comfishersci.cachemicalbook.com
Flash Point86 °C / 186.8 °F fishersci.com

Synthesis of this compound

A notable synthesis method involves the alkylation of benzene with propylene (B89431) using ionic liquids as a catalyst. researchgate.net Another reported synthesis achieves a 94% yield by reacting 1-bromo-2,4,6-triisopropylbenzene with potassium hydroxide (B78521) in ethanol (B145695) at 150°C, catalyzed by cobalt(II) tetrabutylporphyrin. chemicalbook.com

Key Research Findings

Research AreaFindingSource
Materials ScienceUsed as a swelling agent to create large-pore mesoporous materials. chemicalbook.com
Polymer ChemistryEmployed as a crosslinking agent in inverse vulcanization with elemental sulfur. researchgate.net
Organic SynthesisServes as an intermediate for producing specialty chemicals and polymers. solubilityofthings.comchemimpex.com
CatalysisUtilized in catalytic studies, particularly those involving Friedel-Crafts alkylation. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B14702561 1,3,5-Tripropylbenzene CAS No. 15181-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tripropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUBBMNPXKLJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=C1)CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543109
Record name 1,3,5-Tripropylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15181-14-3
Record name 1,3,5-Tripropylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15181-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tripropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,3,5 Triisopropylbenzene and Its Functionalized Derivatives

Catalytic Alkylation Routes for 1,3,5-Triisopropylbenzene (B165165) Synthesis

The synthesis of 1,3,5-triisopropylbenzene (TIPB) is predominantly achieved through the alkylation of benzene (B151609) or its partially alkylated derivatives. This process involves the introduction of three isopropyl groups onto the benzene ring, with a strong preference for the symmetrical 1,3,5-isomer due to its various industrial applications.

Zeolite-Catalyzed Alkylation of Benzene and Cumene (B47948)

Zeolite catalysts have emerged as a cornerstone in the synthesis of alkylated aromatic compounds, including TIPB. These microporous aluminosilicate (B74896) minerals offer distinct advantages over traditional catalysts like aluminum chloride, primarily due to their shape-selectivity, reusability, and reduced environmental impact. lew.ro The alkylation of benzene with propylene (B89431) is a common industrial process for producing cumene, and under specific conditions, can be extended to produce di- and triisopropylbenzenes. upm.es

The reaction pathway involves the electrophilic attack of a carbocation, generated from propylene in the presence of an acidic zeolite, on the benzene ring. The initial product, cumene (isopropylbenzene), can undergo further alkylation to yield diisopropylbenzene (DIPB) and subsequently triisopropylbenzene (B8360398). upm.es The isomer distribution of the resulting products is heavily influenced by the pore structure and acidity of the zeolite catalyst. lew.roscielo.br For instance, medium-pore zeolites like ZSM-5 can be employed, although high temperatures may lead to undesired side reactions. upm.es Large-pore zeolites, such as Beta zeolite and Y zeolite, have also been investigated for the transalkylation of DIPB with benzene to produce cumene, a reaction that can be steered towards TIPB formation under appropriate conditions. scielo.brscielo.br

The alkylation of cumene with propylene represents a more direct route to TIPB. This approach leverages the existing isopropyl group on the benzene ring to direct the incoming electrophiles. Similar to benzene alkylation, zeolite catalysts play a crucial role in this process. The reaction of cumene with propylene over a suitable zeolite catalyst leads to the formation of DIPB isomers, which are then further alkylated to TIPB. The choice of zeolite and reaction parameters are critical to maximize the yield of the desired 1,3,5-isomer. upm.es

Reactant 1Reactant 2Catalyst TypeKey Findings
BenzenePropyleneZeoliteCan produce cumene, DIPB, and TIPB. Product distribution depends on catalyst and conditions. upm.es
CumenePropyleneZeoliteMore direct route to TIPB, proceeding through DIPB intermediates. upm.es
DIPBBenzeneZeolite (transalkylation)Can be converted back to cumene or further alkylated to TIPB. scielo.brscielo.br

Optimization of Reaction Conditions and Catalyst Systems (e.g., Ionic Liquids)

Optimizing reaction conditions is paramount for achieving high selectivity and yield of 1,3,5-triisopropylbenzene. Key parameters that are manipulated include temperature, pressure, reactant molar ratios, and catalyst type. For zeolite-catalyzed reactions, temperatures are typically maintained between 120-180°C and pressures from 300-600 psig to keep propylene in the liquid phase. upm.es

Ionic liquids (ILs) have gained significant attention as alternative catalyst systems for the synthesis of TIPB. researchgate.net These are salts with low melting points, often composed of an organic cation and an inorganic or organic anion. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive for catalytic applications. nih.govnih.gov

In the synthesis of 1,3,5-triisopropylbenzene, ionic liquids can act as both the catalyst and the solvent. Research has shown that a composite ionic liquid containing an alkylamine hydrohalide or a pyridine (B92270) hydrohalide as the cation and a metal halide as the anion can effectively catalyze the alkylation of benzene with propylene. google.com One study identified 2AlCl3/Et3NHCl ionic liquid as a preferred catalyst. researchgate.net The optimization of reaction conditions using this ionic liquid catalyst included adjusting the volume ratio of the ionic liquid, the reaction temperature (optimally 50°C), and the propylene flow rate (optimally 3.50 mL/s). researchgate.net A subsequent post-alkylation step can be employed to increase the ratio of the desired 1,3,5-triisopropylbenzene isomer over the 1,2,4-isomer, followed by fractionation to obtain pure 1,3,5-triisopropylbenzene. researchgate.net

Catalyst SystemOptimized ParameterOptimal ValueReference
2AlCl3/Et3NHCl Ionic LiquidIonic Liquid Volume Ratio0.1 researchgate.net
2AlCl3/Et3NHCl Ionic LiquidReaction Temperature50 °C researchgate.net
2AlCl3/Et3NHCl Ionic LiquidPropylene Flow Rate3.50 mL/s researchgate.net

Advanced Functionalization Strategies on the Aromatic Core and Side Chains

The functionalization of 1,3,5-triisopropylbenzene opens up avenues for the synthesis of a wide range of derivatives with tailored properties and applications. These strategies can target either the aromatic core or the isopropyl side chains, leading to a diverse array of functionalized molecules.

Electrophilic Bromination using Hypervalent Iodine Reagents

Electrophilic bromination is a fundamental reaction for introducing bromine atoms onto an aromatic ring. While traditional methods often employ harsh reagents, the use of hypervalent iodine reagents offers a milder and more selective alternative. nih.govuab.catnih.gov These reagents, such as phenyliodine(III) diacetate (PIDA), can mediate the chemoselective bromination of various substrates. nih.gov

In the context of 1,3,5-triisopropylbenzene, electrophilic bromination would be expected to occur on the aromatic ring, directed by the activating isopropyl groups to the ortho positions. While specific studies on the bromination of TIPB using hypervalent iodine reagents are not extensively detailed in the provided search results, the general principles of this methodology are well-established. nih.govuab.cat The reaction typically involves the in-situ generation of an electrophilic bromine species from a bromine source, such as sodium bromide, in the presence of a hypervalent iodine(III) reagent. nih.gov The reaction conditions, including the choice of solvent and the stoichiometry of the reagents, can be fine-tuned to control the degree and regioselectivity of bromination. nih.gov This approach provides a potential route to synthesize brominated derivatives of 1,3,5-triisopropylbenzene, which can serve as versatile intermediates for further chemical transformations.

Oxidation Reactions for Selective Hydroperoxide Formation (e.g., 1,3,5-Triisopropylbenzene Trihydroperoxide)

The oxidation of the isopropyl side chains of 1,3,5-triisopropylbenzene leads to the formation of valuable hydroperoxide derivatives. prepchem.comgoogle.com The most notable of these is 1,3,5-triisopropylbenzene trihydroperoxide, a key intermediate in the synthesis of phloroglucinol. google.comgoogle.com

The synthesis of 1,3,5-triisopropylbenzene trihydroperoxide is typically achieved by the liquid-phase oxidation of 1,3,5-triisopropylbenzene with oxygen or an oxygen-containing gas in the presence of an aqueous alkali solution. google.com The reaction conditions are critical for achieving a high yield of the desired trihydroperoxide while minimizing the formation of byproducts. Key parameters include a reaction temperature between 60°C and 120°C and a pH of the reaction solution phase between 8 and 11. google.com The reaction is generally terminated when the yield of the trihydroperoxide is at least 20%, and the combined yield of the trihydroperoxide and its corresponding carbinol derivatives is at least 60%. google.com The intermediate carbinols can be subsequently converted to the trihydroperoxide by treatment with hydrogen peroxide. google.com This selective oxidation process highlights a powerful strategy for functionalizing the alkyl side chains of 1,3,5-triisopropylbenzene.

ProductOxidation ConditionsKey ParametersOutcome
1,3,5-Triisopropylbenzene TrihydroperoxideLiquid-phase oxidation with O2/air in aqueous alkaliTemperature: 60-120°C, pH: 8-11Yield of trihydroperoxide ≥ 20%; Total yield with carbinols ≥ 60% google.com

Radical-Mediated Derivatization Pathways (e.g., Inverse Vulcanization with Elemental Sulfur)

Radical-mediated reactions offer a unique approach to functionalizing 1,3,5-triisopropylbenzene, particularly at the benzylic positions of the isopropyl groups. nih.govnih.gov One innovative application of this chemistry is the use of TIPB in inverse vulcanization reactions with elemental sulfur. nih.govresearchgate.net

Inverse vulcanization is a process that utilizes organic compounds to crosslink elemental sulfur, resulting in high-sulfur-content polymers. nih.govresearchgate.netnih.govrsc.orgarizona.edu Traditionally, this process has relied on unsaturated monomers. However, recent research has demonstrated that saturated compounds like 1,3,5-triisopropylbenzene can also be employed as crosslinking agents. nih.govresearchgate.net The reaction mechanism involves the thermal ring-opening of the S8 molecule to generate sulfur radicals. These radicals then abstract hydrogen atoms from the isopropyl groups of TIPB, creating carbon-centered radicals. Subsequent radical coupling reactions between these carbon radicals and sulfur radicals lead to the formation of a crosslinked polymeric material. nih.govresearchgate.net This method not only expands the scope of monomers for inverse vulcanization but also provides a novel pathway for the derivatization of 1,3,5-triisopropylbenzene, leading to the formation of unique organosulfur polymers with potential applications in materials science. nih.govresearchgate.net

Reaction TypeReagentsMechanismProduct
Inverse Vulcanization1,3,5-Triisopropylbenzene, Elemental SulfurRadical-mediated hydrogen abstraction and couplingCrosslinked high-sulfur-content polymer nih.govresearchgate.net

Selective Functionalization via Boron-Induced Activation Mechanisms

The direct C-H bond functionalization of arenes using boron-containing reagents, particularly through iridium-catalyzed borylation, has emerged as a powerful tool for the synthesis of valuable organoboron compounds. The regioselectivity of this transformation is a key challenge, heavily influenced by both steric and electronic factors of the substrate and the catalyst system.

In the context of 1,3,5-triisopropylbenzene, the steric hindrance imposed by the three isopropyl groups plays a dominant role in directing the borylation reaction. Iridium complexes are known to catalyze the C-H borylation of aromatic compounds with high steric control. rsc.org The generally accepted mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of a C-H bond to an iridium(III) complex, followed by reductive elimination to form the borylated arene and regenerate the active catalyst. nih.gov The activation of the boron reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), is facilitated by the iridium catalyst.

While specific studies detailing the borylation of 1,3,5-triisopropylbenzene are not extensively documented in publicly available literature, the principles of sterically controlled iridium-catalyzed C-H borylation suggest that the reaction would preferentially occur at the less hindered aromatic C-H positions. organic-chemistry.orgnih.gov The bulky nature of the isopropyl groups would direct the borylation to the available aromatic protons, although achieving high selectivity for mono-borylation versus di- or tri-borylation could require careful optimization of reaction conditions, including the choice of iridium catalyst, ligand, and reaction time. The electronic properties of the arene also play a role, with electron-rich arenes generally exhibiting higher reactivity. nih.gov However, in the case of highly substituted and sterically congested arenes like 1,3,5-triisopropylbenzene, steric factors are expected to be the primary determinant of regioselectivity. rsc.org

Further research is needed to fully elucidate the specific boron-induced activation mechanisms at play in the functionalization of 1,3,5-triisopropylbenzene and to establish a comprehensive dataset of reaction outcomes.

Development of Novel Synthetic Approaches and High-Yield Derivatization Routes

The development of novel and efficient synthetic routes to 1,3,5-triisopropylbenzene and its functionalized derivatives is crucial for expanding their applications. Cobalt-catalyzed cross-coupling reactions have shown significant promise in this area, offering a more economical and sustainable alternative to precious metal catalysts like palladium.

Cobalt-Catalyzed Methods for Derivatization

Cobalt-catalyzed cross-coupling reactions, particularly the Kumada coupling, provide a versatile method for the formation of carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a cobalt salt. illinois.edunih.gov These methods are often characterized by high yields and good functional group tolerance. researchgate.net

A notable example of the application of cobalt catalysis in the synthesis of the parent 1,3,5-triisopropylbenzene involves the reductive coupling of 1-bromo-2,4,6-triisopropylbenzene. While specific details on the Grignard reagent used in this direct synthesis are limited, the reaction demonstrates the feasibility of employing cobalt catalysts for the high-yield production of the core scaffold.

For the derivatization of 1,3,5-triisopropylbenzene, a key precursor is 1-bromo-2,4,6-triisopropylbenzene. This haloarene can be subjected to cobalt-catalyzed Kumada cross-coupling with various aryl Grignard reagents to introduce a range of functional groups onto the triisopropylbenzene core. The general reaction scheme involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with an aryl magnesium bromide in the presence of a cobalt catalyst, such as cobalt(II) chloride, often with the addition of a ligand to enhance catalytic activity and stability. researchgate.netrsc.org

The table below presents hypothetical data for the cobalt-catalyzed derivatization of 1-bromo-2,4,6-triisopropylbenzene with different Grignard reagents, illustrating the potential for creating a diverse library of functionalized 1,3,5-triisopropylbenzene derivatives. The yields are based on reported efficiencies for similar cobalt-catalyzed Kumada couplings. illinois.edunih.govresearchgate.net

EntryGrignard Reagent (ArMgBr)ProductCatalyst SystemYield (%)
1Phenylmagnesium bromide1,3,5-Triisopropyl-2-phenylbenzeneCoCl₂85
24-Methylphenylmagnesium bromide1,3,5-Triisopropyl-2-(4-methylphenyl)benzeneCoCl₂/TMEDA88
34-Methoxyphenylmagnesium bromide1,3,5-Triisopropyl-2-(4-methoxyphenyl)benzeneCo(acac)₂82
42-Thienylmagnesium bromide2-(1,3,5-Triisopropylphenyl)thiopheneCoCl₂78
5Naphthylmagnesium bromide1-(1,3,5-Triisopropylphenyl)naphthaleneCoCl₂/dppe80

TMEDA = Tetramethylethylenediamine, acac = acetylacetonate, dppe = 1,2-Bis(diphenylphosphino)ethane. Yields are hypothetical based on typical cobalt-catalyzed Kumada cross-coupling reactions.

These cobalt-catalyzed methods offer a powerful and cost-effective strategy for the synthesis of a wide array of functionalized 1,3,5-triisopropylbenzene derivatives, opening up new avenues for their application in materials science, medicinal chemistry, and catalysis research.

Elucidation of Reaction Mechanisms and Kinetics Involving 1,3,5 Triisopropylbenzene

Mechanistic Pathways of Electrophilic Aromatic Substitution (EAS) Involving 1,3,5-Triisopropylbenzene (B165165)

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds. fiveable.melibretexts.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. fiveable.me The presence of three isopropyl groups on the benzene (B151609) ring in 1,3,5-triisopropylbenzene significantly influences the course of these reactions.

Role in Cyclialkylation Reactions (e.g., Friedel-Crafts Conditions)

Under Friedel-Crafts conditions, which typically involve an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃), 1,3,5-triisopropylbenzene can undergo cyclialkylation. cdnsciencepub.combyjus.compw.live This reaction involves the formation of a carbocation from the alkylating agent, which then acts as an electrophile. byjus.compw.live

A notable example is the reaction of 1,3,5-triisopropylbenzene with isobutene in the presence of isopropyl chloride, which acts as a hydride ion acceptor, to yield an octamethylhydrindacene. cdnsciencepub.com The proposed mechanism suggests that an initial electrophilic attack by an isopropyl cation (formed from isopropyl chloride and the Lewis acid catalyst) on the 1,3,5-triisopropylbenzene ring can occur. This is followed by a series of intramolecular cyclization and rearrangement steps. For instance, treatment of 1,3,5-tri-t-butylbenzene with isopropyl chloride leads to the formation of an octamethylhydrindacene, indicating the complexity of these reactions. cdnsciencepub.com Another example is the reaction of 1,3,5-triisopropylbenzene with 2-methyl-2-butene (B146552) under similar conditions, which results in a decamethylhydrindacene. cdnsciencepub.com

These cyclialkylation reactions highlight how the structure of 1,3,5-triisopropylbenzene can direct the formation of complex polycyclic aromatic hydrocarbons. The reaction of 1,3,5-triisopropylbenzene with 2-chloro-2,4,4-trimethylpentane (B3042402) is another case, yielding a hydrocarbon proposed to be 1,1,3-trimethyl-5,6-diisopropyl-3-neopentylindan. cdnsciencepub.com

Detailed Mechanism of Bromination and Other EAS Processes

The bromination of 1,3,5-triisopropylbenzene is a classic example of an electrophilic aromatic substitution reaction. libretexts.org The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile. libretexts.orguomustansiriyah.edu.iq

The mechanism proceeds in two main steps:

Formation of the Sigma Complex (Arenium Ion): The polarized bromine molecule is attacked by the electron-rich benzene ring of 1,3,5-triisopropylbenzene. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of bromine addition.

Deprotonation to Restore Aromaticity: A weak base, such as the FeBr₄⁻ anion formed during the initial polarization of bromine, removes a proton from the carbon atom bearing the bromine atom. libretexts.org This step restores the aromaticity of the benzene ring, yielding 1-bromo-2,4,6-triisopropylbenzene as the final product. libretexts.orglookchem.comsigmaaldrich.com

The three isopropyl groups in 1,3,5-triisopropylbenzene are ortho, para-directing and activating. However, due to the symmetrical substitution, all available positions on the ring are equivalent, leading to a single possible monobrominated product. The bulky nature of the isopropyl groups can sterically hinder the approach of the electrophile, but the reaction still proceeds. It is important to control the reaction conditions to avoid polybromination, as the initial product is still activated towards further electrophilic attack. reddit.com

Kinetics of Diffusion and Reaction in Confined Environments

1,3,5-Triisopropylbenzene is often used as a probe molecule to investigate the kinetics of diffusion and catalytic reactions within the confined porous structures of zeolites. acs.org Its relatively large molecular size provides a means to study diffusional limitations in these materials. psu.edu

Desorption Kinetics from Zeolite Crystals (e.g., Y-zeolite)

The desorption kinetics of 1,3,5-triisopropylbenzene from NaY-zeolite crystals have been studied using the zero-length-column (ZLC) technique. acs.orgacs.org These studies reveal that 1,3,5-triisopropylbenzene exhibits highly nonlinear equilibrium adsorption properties. acs.orgntnu.no A key finding is the observation of a discontinuity in the desorption curve of 1,3,5-triisopropylbenzene, which is not seen with smaller molecules like 1,3-diisopropylbenzene (B165221). acs.org This discontinuity is attributed to a percolation threshold, suggesting that the molecule may undergo catalytic cracking within the zeolite pores. acs.orgntnu.no

The minimum kinetic diameter of 1,3,5-triisopropylbenzene (approximately 9.3 Å to 9.5 Å) is larger than the pore opening of Y-zeolite (approximately 7.4 Å), meaning the molecule must deform to enter the zeolite channels, leading to significant steric hindrance. acs.orgpsu.eduqub.ac.uk This can lead to cracking of the 1,3,5-triisopropylbenzene molecule, resulting in the formation of coke and smaller molecules like diisopropylbenzene isomers and propylene (B89431). acs.org The measured diffusivities are therefore considered to be those of the co-diffusing cracking products. acs.org The activation energy for the diffusion of 1,3,5-triisopropylbenzene in NaY zeolite has been reported to be approximately 77 kJ/mol, which is considered a pseudo activation energy due to the concurrent reaction. acs.orgacs.org

Desorption Kinetic Parameters for Isopropylbenzenes in NaY-Zeolite acs.orgacs.orgntnu.no
CompoundActivation Energy (kJ/mol)Pre-exponential Factor (m²/s)Observed Diffusivity Range (m²/s)Notes
1,3-Diisopropylbenzene~663 x 10⁻⁹10⁻¹⁷ - 10⁻¹⁸Normal desorption curve.
1,3,5-Triisopropylbenzene~771 x 10⁻⁷-Discontinuous desorption curve, indicative of catalytic cracking. The activation energy is a pseudo value.

Influence of Zeolite Crystal Size and Intracrystalline Diffusivity on Reaction Kinetics

The size of zeolite crystals and the rate of diffusion within them have a significant impact on the kinetics of reactions involving bulky molecules like 1,3,5-triisopropylbenzene. acs.orgchalcogen.ro For catalytic processes such as cracking, smaller zeolite crystals generally lead to higher conversion rates. psu.edu This is because smaller crystals have a larger external surface area and shorter diffusion path lengths, which reduces the time it takes for reactant molecules to reach the active sites within the zeolite and for product molecules to exit. chalcogen.roresearchgate.net

For the cracking of 1,3,5-triisopropylbenzene, it has been observed that at lower temperatures (e.g., 370°C), Y-zeolite with smaller crystals (e.g., 0.8-μm) exhibits higher conversion than larger crystals (e.g., 1.6-μm). psu.edu This indicates that the reaction is under a diffusion-controlled regime at these temperatures. psu.eduresearchgate.net In contrast, at higher temperatures (500–550°C), the reaction becomes chemically controlled, and the influence of crystal size is less pronounced. psu.edu The introduction of mesopores into zeolite structures, creating hierarchical zeolites, is another strategy to overcome diffusion limitations by providing larger channels for molecular transport. qub.ac.ukchalcogen.roacs.org

Role of Diffusional Limitations in Catalytic Processes

Diffusional limitations play a crucial role in catalytic processes involving 1,3,5-triisopropylbenzene within zeolites. These limitations arise when the rate of reaction is fast compared to the rate of diffusion of reactants to the active sites. The Thiele modulus (φ) is a dimensionless parameter used to quantify the relationship between the reaction rate and the diffusion rate. wikipedia.orgnih.gov A high Thiele modulus indicates that the reaction is limited by diffusion. wikipedia.org

Mechanistic Studies of Catalytic Cracking of 1,3,5-Triisopropylbenzene

The catalytic cracking of 1,3,5-triisopropylbenzene (TIPB) is a process of significant interest for converting heavy hydrocarbons into more valuable, smaller molecules. This process is heavily influenced by the catalyst's properties and proceeds through a series of well-defined mechanistic steps.

Carbonium Intermediate Stability and Product Distribution Analysis

The catalytic cracking of TIPB over solid acid catalysts, such as zeolites, proceeds via a carbocation mechanism. researchgate.netuwa.edu.au The reaction is initiated by the protonation of the aromatic ring or the isopropyl group by a Brønsted acid site on the catalyst, leading to the formation of a carbonium ion. The stability of these intermediates plays a crucial role in determining the final product distribution.

The primary products observed during the catalytic cracking of TIPB are the result of successive dealkylation steps. These products principally include di-isopropylbenzene (DIPB) isomers, isopropylbenzene (cumene), and benzene. researchgate.net The presence of these specific products indicates a stepwise removal of the isopropyl groups. For instance, studies using hierarchical H-Y zeolites have shown that enhanced mesoporosity and an increase in Brønsted acidity promote "deep cracking," leading to a higher yield of cumene (B47948) and benzene. researchgate.netuwa.edu.au This suggests that the carbonium ions formed are sufficiently stable to undergo further reaction steps before desorption from the catalyst surface.

The product distribution is a key indicator of the underlying mechanism. For example, the use of a nitric acid-dealuminated H-Y zeolite catalyst resulted in a five-fold increase in the production of cumene and benzene from TIPB compared to the parent H-Y zeolite. researchgate.netuwa.edu.au This highlights how catalyst modifications that enhance acid site accessibility and diffusion of intermediates can shift the product distribution towards smaller, more deeply cracked molecules.

Table 1: Product Distribution in the Catalytic Cracking of 1,3,5-Triisopropylbenzene

ReactantCatalyst TypePrimary ProductsSecondary Products
1,3,5-TriisopropylbenzeneHierarchical H-Y ZeoliteDi-isopropylbenzene (DIPB), Isopropylbenzene (Cumene), BenzenePropylene, various C4+ hydrocarbons
1,3,5-TriisopropylbenzeneAl-SBA-15Di-isopropylbenzene (DIPB), Isopropylbenzene (Cumene)Propylene

This table is a representative summary based on findings from literature. Actual yields can vary significantly with reaction conditions.

Dealkylation Mechanisms in Catalytic Processes

The dealkylation of 1,3,5-triisopropylbenzene is a classic example of a carbonium ion-mediated process. The mechanism involves the following key steps:

Protonation: A proton from a Brønsted acid site of the catalyst attacks the aromatic ring, forming a pentacoordinated carbonium ion (an arenium ion).

C-C Bond Scission: The key step is the cleavage of the carbon-carbon bond between the aromatic ring and an isopropyl group. This is facilitated by the acidic catalyst and leads to the formation of a smaller aromatic molecule (e.g., di-isopropylbenzene) and a propylene molecule.

Successive Dealkylation: The initially formed di-isopropylbenzene can then undergo further dealkylation in a similar manner to produce isopropylbenzene (cumene), which in turn can be dealkylated to form benzene. Each dealkylation step produces a molecule of propylene.

The efficiency of this process is highly dependent on the catalyst's acidity and pore structure. Catalysts with strong acid sites and a hierarchical pore system that allows for easy diffusion of the bulky TIPB molecule and its products are more effective in promoting deep dealkylation. researchgate.netuwa.edu.au

Radical Reaction Mechanisms (e.g., Sulfur Crosslinking in Inverse Vulcanization)

Beyond catalytic cracking, 1,3,5-triisopropylbenzene can participate in radical reactions. A notable example is its use as a crosslinking agent in the inverse vulcanization of elemental sulfur. researchgate.net This process creates high-sulfur-content polymers with unique properties.

The mechanism of sulfur crosslinking with TIPB is a radical chain reaction:

Initiation: At elevated temperatures, the eight-membered sulfur ring (S₈) undergoes homolytic cleavage to form sulfur diradicals (•S₆•, •S₇•, etc.).

Hydrogen Abstraction: These highly reactive sulfur radicals abstract a hydrogen atom from one of the isopropyl groups on the TIPB molecule. This is the key step that transfers the radical from the sulfur chain to the organic crosslinker, forming a tertiary carbon radical on the TIPB and a thiol-terminated sulfur chain (-SH).

Radical Coupling: The carbon radical on the TIPB can then couple with another sulfur radical. This forms a stable C-S bond, effectively crosslinking the sulfur chains via the TIPB molecule.

Propagation/Termination: These steps can continue, building a crosslinked polymer network. Termination can occur through the combination of two radicals.

Nuclear Magnetic Resonance (NMR) spectroscopic analysis has confirmed this pathway, identifying the key intermediates and final structures. researchgate.net This application demonstrates the versatility of 1,3,5-triisopropylbenzene in polymer chemistry, extending beyond its role in traditional hydrocarbon processing.

Computational and Experimental Insights into Reaction Energetics

Understanding the energetics of these reactions is crucial for optimizing reaction conditions and catalyst design. This is achieved through a combination of computational modeling and experimental techniques.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and energetics. mdpi.com For reactions like catalytic cracking, DFT calculations can be used to:

Model the interaction of 1,3,5-triisopropylbenzene with the catalyst's active sites.

Calculate the activation energy barriers for key steps like protonation and C-C bond scission.

Determine the relative thermodynamic stabilities of intermediates and products.

For instance, studies on related aromatic systems have used DFT to elucidate reaction pathways and predict regioselectivity in various chemical transformations. mdpi.com

Experimental Techniques: Calorimetry is a primary experimental method for measuring the heat changes associated with chemical reactions.

Differential Scanning Calorimetry (DSC) and Solution Calorimetry are used to determine the thermodynamic properties of materials, such as heat capacities and enthalpies of fusion or vaporization. mdpi.comchemrxiv.org These techniques have been applied to complex, rigid molecules similar in structure to TIPB, such as 1,3,5-tris-(α-naphthyl)benzene, to characterize their thermodynamic stability. mdpi.comchemrxiv.org

While specific, detailed energetic data for the catalytic cracking and inverse vulcanization of 1,3,5-triisopropylbenzene are not extensively published, the methodologies are well-established. By applying these computational and experimental tools, a deeper, quantitative understanding of the reaction energetics involving 1,3,5-triisopropylbenzene can be achieved, paving the way for more efficient and controlled chemical processes.

Catalytic Applications and Catalytic Performance of 1,3,5 Triisopropylbenzene Systems

1,3,5-Triisopropylbenzene (B165165) as a Probe Molecule in Heterogeneous Catalysis

1,3,5-Triisopropylbenzene (TIPB) is a bulky aromatic compound with a kinetic diameter of approximately 9.4 to 9.5 Å. mdpi.comresearchgate.net This large molecular size prevents it from easily entering the micropores of many conventional zeolites, making it an exceptionally useful probe molecule in heterogeneous catalysis. researchgate.net Its chemical reactions, primarily catalytic cracking, are highly sensitive to the accessibility of active sites within a catalyst's structure. Consequently, TIPB is frequently employed to investigate the textural and acidic properties of catalysts, particularly zeolites, providing critical insights into how their structure influences their function with large hydrocarbon feedstocks. researchgate.netaston.ac.uk

The conversion of 1,3,5-Triisopropylbenzene is a benchmark reaction for assessing the accessibility and acidity of solid acid catalysts. aston.ac.uk Because of its significant size, the cracking of TIPB is often limited by diffusion constraints, meaning the reaction rate is heavily influenced by the ability of the molecule to reach the catalytically active sites. researchgate.net This characteristic allows researchers to distinguish between reactions occurring on the external surface of a catalyst crystal versus those occurring within its pore network.

Studies have shown a direct correlation between the external surface area of zeolite crystals and their activity in TIPB cracking. For instance, smaller zeolite crystals (e.g., 0.8 μm) exhibit higher conversion rates for TIPB compared to larger crystals (e.g., 1.6 μm) under the same conditions, a difference attributed to the greater availability of external active sites in the smaller crystals. researchgate.net

Furthermore, the reaction can be used to probe the nature of the acid sites. The cracking of TIPB proceeds via a series-parallel reaction network, initiated by protonation on a Brønsted acid site. The distribution of products, such as diisopropylbenzene, cumene (B47948), benzene (B151609), and propylene (B89431), can provide information about the strength and density of these sites. mdpi.com The reaction over aluminas, which primarily possess Lewis acid sites, results in a similar product distribution but at a much lower activity, demonstrating TIPB's utility in differentiating the catalytic roles of Brønsted and Lewis acidity. mdpi.com The number of accessible acid sites, as determined by techniques like FTIR spectroscopy using probe molecules such as pivalonitrile and collidine, has been shown to correlate well with TIPB cracking activity. rug.nlrsc.org

The catalytic cracking of TIPB is particularly sensitive to the presence of mesopores (pores with diameters between 2 and 50 nm) within a zeolite's structure. In conventional microporous zeolites, severe diffusion limitations can restrict TIPB from accessing the bulk of the active sites located inside the crystals. The introduction of a secondary mesoporous network creates a hierarchical structure that significantly enhances mass transport. uts.edu.au

This enhanced transport is directly observable through increased TIPB conversion rates. For example, when a standard H-Y zeolite is dealuminated with nitric acid to create hierarchical mesoporosity, it can produce five times more cumene and benzene from TIPB than the parent microporous zeolite. qub.ac.ukresearchgate.net This dramatic increase in activity serves as clear evidence that the mesopores are functioning as highways, facilitating the diffusion of the bulky reactant to the active sites within the microporous framework. Therefore, TIPB conversion is a reliable metric for quantifying the effectiveness of mesoporosity in improving catalyst accessibility for large molecules. rug.nlrsc.org

Catalytic Cracking Studies of 1,3,5-Triisopropylbenzene

The catalytic cracking of TIPB is a model reaction for studying the performance of various catalysts in processing large hydrocarbons, which is relevant for industrial processes like Fluid Catalytic Cracking (FCC). mdpi.com Research in this area focuses on understanding how different catalyst properties affect activity, product selectivity, and stability.

The performance of zeolites in TIPB cracking varies significantly depending on their framework structure, pore dimensions, and acidity.

Y Zeolites (HY, USY): These are large-pore zeolites widely used in FCC. Their pore openings are large enough to admit TIPB, but diffusion limitations can still be significant. dntb.gov.ua Mesoporous USY zeolites show improved performance over conventional HY. rsc.org Smaller crystal sizes in Y zeolites lead to higher TIPB conversion, especially at lower temperatures (350–450 °C), highlighting the role of external surface cracking. dntb.gov.ua

ZSM-5: This is a medium-pore zeolite. Due to its smaller pore dimensions, the cracking of TIPB on ZSM-5 primarily occurs on the acid sites located on the external surface of the crystals. aston.ac.uk Introducing mesoporosity through methods like desilication can improve the accessibility of these sites and enhance cracking activity. rug.nlrsc.org ZSM-5 generally shows high selectivity towards benzene. aston.ac.uk

MCM-41: This is a mesoporous aluminosilicate (B74896) material with a large surface area but generally lower acid strength compared to zeolites. It shows activity for TIPB conversion, but its performance is often benchmarked against more acidic zeolitic materials. mdpi.com

BEA (Beta): This is a large-pore, high-silica zeolite with a three-dimensional pore system, making it an active catalyst for the conversion of bulky molecules like TIPB.

The table below summarizes typical findings on TIPB conversion over different catalysts, illustrating the impact of mesoporosity.

CatalystKey Structural FeatureRelative TIPB ConversionPrimary Products
Conventional HYMicroporousLowDiisopropylbenzenes, Cumene
Hierarchical HY (dealuminated)Micro- and MesoporousHighCumene, Benzene
Conventional ZSM-5Microporous (medium pores)Moderate (surface reaction)Benzene, Propylene
Hierarchical ZSM-5 (desilicated)Micro- and MesoporousHighBenzene, Propylene
Core-Shell Y@NYHierarchical Core-ShellVery High (63.7%)Propylene, Cumene

Data compiled from findings reported in literature, showing general performance trends. Absolute values vary with reaction conditions. chalcogen.ro

To overcome the diffusion limitations inherent in conventional zeolites, advanced catalyst architectures have been developed. Hierarchical zeolites, which contain both micropores and an interconnected mesopore network, have shown markedly improved performance in the cracking of TIPB. researchgate.net The mesopores provide efficient transport pathways for the large TIPB molecules to access the acidic sites within the micropores, leading to higher conversion rates and influencing product selectivity towards deeper cracking products like benzene and propylene. qub.ac.uk

Optimizing the catalytic cracking of TIPB involves tailoring both the reaction conditions and the catalyst's physicochemical properties.

Reaction Conditions:

Temperature: Increasing the reaction temperature generally enhances the conversion of TIPB. For example, studies on Y-zeolites show that as the temperature rises from 350°C to 550°C, the reaction can shift from a diffusion-controlled regime to a kinetically-controlled one, where the intrinsic reaction rate is the limiting factor rather than mass transport. dntb.gov.ua

Catalyst-to-Oil Ratio: A higher catalyst-to-oil ratio typically leads to greater conversion by providing more active sites for a given amount of reactant. aston.ac.uk

Catalyst Design:

Porosity: The creation of mesoporosity is a key design principle. Methods like dealumination (acid washing) and desilication (alkaline treatment) are effective strategies for generating hierarchical pore structures in zeolites like Y and ZSM-5, respectively. rug.nl

Crystal Size: Reducing the crystal size of the zeolite increases the external surface area-to-volume ratio. This provides more easily accessible acid sites at the pore mouths and on the crystal exterior, which is particularly beneficial for diffusion-limited reactions like TIPB cracking. dntb.gov.ua

Ultimately, the optimal catalyst for TIPB cracking is one that balances high accessibility (through hierarchical porosity and small crystal size) with sufficient acid site strength and density to achieve high conversion and desired product selectivity while minimizing deactivation from coke deposition. chalcogen.ro

Other Catalytic Applications and Mechanisms

Role in Oxidative Catalysis (e.g., Hydroperoxide Production)

Beyond catalytic cracking, 1,3,5-triisopropylbenzene is a key substrate in oxidative catalysis for the production of its hydroperoxide derivatives. These compounds, particularly 1,3,5-triisopropylbenzene trihydroperoxide, are valuable intermediates in the synthesis of other chemicals, such as phloroglucinol. google.com

The primary mechanism involves the liquid-phase oxidation of 1,3,5-triisopropylbenzene by contacting it with oxygen or an oxygen-containing gas, such as air. google.comgoogleapis.com This process can yield a mixture of mono-, di-, and tri-hydroperoxides. googleapis.com The reaction is typically carried out in the presence of an aqueous alkali solution to maintain a specific pH range. google.com

Several factors are crucial for controlling the reaction and maximizing the yield of the desired hydroperoxide products:

Temperature: The reaction is generally conducted at temperatures ranging from 60°C to 120°C. google.com

pH: Maintaining the pH of the reaction solution between 8 and 11 is necessary. A pH below 8 can significantly hinder the radical chain reaction, while a pH above 11 can lead to the formation of unwanted carbinol byproducts. google.com

Catalyst/Initiator: The reaction can be initiated by adding a small portion of pre-formed 1,3,5-triisopropylbenzene hydroperoxide. googleapis.com Powdered caustic soda has also been used in the oxidation process. googleapis.com

The process can be managed to achieve specific product compositions. For instance, the reaction can be terminated when the yield of 1,3,5-triisopropylbenzene trihydroperoxide (THPO) reaches at least 20%, and the total yield of THPO and its corresponding carbinols is not less than 60%. google.com In some cases, the oxidation is carried out until the product contains a high percentage of hydroperoxide, calculated as the mono-hydroperoxide. googleapis.com The resulting hydroperoxides can then be isolated from the reaction mixture through methods like crystallization or chromatography. googleapis.com

The following table outlines the key parameters for the production of 1,3,5-triisopropylbenzene hydroperoxides.

ParameterValue/ConditionPurpose/Effect
Reactant 1,3,5-TriisopropylbenzeneOrganic substrate for oxidation.
Oxidizing Agent Oxygen or oxygen-containing gas (e.g., air) google.comgoogleapis.comProvides oxygen for hydroperoxide formation.
Reaction Temperature 60°C to 120°C google.comControls the rate of the exothermic reaction.
pH of Aqueous Phase 8 to 11 google.comPrevents inhibition of the radical reaction and formation of byproducts. google.com
Aqueous Alkali Solution 0.1 to 3 times by weight of the organic layer google.comUsed to control and maintain the required pH.

Advanced Functionalization and Derivatization Strategies

Synthesis of Complex Functionalized Derivatives

The strategic functionalization of 1,3,5-tripropylbenzene allows for the synthesis of intricate molecular architectures. Notable examples include the preparation of 1,3,5-triisopropylbenzene (B165165) trihydroperoxide and its utility in the synthesis of borylated benzothiophenes.

1,3,5-Triisopropylbenzene Trihydroperoxide

A significant derivative, 1,3,5-triisopropylbenzene trihydroperoxide (THPO), is synthesized through the oxidation of 1,3,5-triisopropylbenzene. This process involves reacting 1,3,5-triisopropylbenzene with oxygen or an oxygen-containing gas in the presence of an aqueous alkali solution. google.com The reaction is typically conducted at a temperature range of 60°C to 120°C and a pH of 8 to 11. google.com A key aspect of this method is to proceed until the yield of THPO is at least 20%, while the combined yield of THPO and its corresponding carbinols is not less than 60%. google.com These carbinol by-products can be subsequently converted to THPO through further oxidation with hydrogen peroxide. google.com This trihydroperoxide serves as a crucial starting material for the production of phloroglucinol. google.com

Borylated Benzothiophenes

In the synthesis of borylated benzothiophenes, 1,3,5-triisopropylbenzene can be utilized as an internal standard for reaction monitoring. nih.gov A catalyst-free thioboration reaction of 2-alkynylthioanisoles with B-chlorocatecholborane (ClBcat) yields borylated benzothiophenes. nih.govnih.gov The optimization of this reaction identified that using 1.4 equivalents of ClBcat at a 1.3 M concentration relative to the substrate, with 1,3,5-triisopropylbenzene as an internal standard for ¹H NMR spectroscopic analysis, provides optimal results. nih.gov These borylated benzothiophenes are valuable intermediates that can undergo further functionalization, expanding their synthetic utility. nih.govnih.gov

Strategies for Selective Functionalization of the Benzene (B151609) Ring and Isopropyl Side Chains

The selective functionalization of either the benzene ring or the isopropyl side chains of this compound is a key challenge and opportunity in its application as a synthetic building block.

The bulky isopropyl groups on the benzene ring create steric hindrance, which influences the reactivity of the aromatic core. solubilityofthings.com This steric environment can direct reactions to specific positions. For instance, in the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride, the sulfonation occurs on the benzene ring, demonstrating a functionalization strategy targeting the aromatic core. sdfine.comfishersci.com

Conversely, the isopropyl side chains can also be targeted for functionalization. The synthesis of 1,3,5-triisopropylbenzene trihydroperoxide is a prime example of selectively functionalizing the side chains through oxidation, converting the isopropyl groups into hydroperoxy groups. google.com

1,3,5-Triisopropylbenzene as a Synthetic Intermediate for Advanced Organic Compounds

Due to its unique structure and reactivity, 1,3,5-triisopropylbenzene serves as a versatile intermediate in the synthesis of more complex organic compounds. solubilityofthings.comchemimpex.com Its role extends beyond a simple solvent to that of a foundational molecule for constructing elaborate chemical architectures. chemimpex.comguidechem.com

For example, it is a key starting material in the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride, a widely used reagent in organic synthesis. sdfine.comfishersci.com Furthermore, its derivatives, such as 1,3,5-tris(phenylamino)benzene, have been synthesized and investigated for their antioxidant properties in various applications. researchgate.net The ability to functionalize both the aromatic ring and the side chains allows for the creation of a diverse range of derivatives with tailored properties.

Computational and Theoretical Chemistry Studies on 1,3,5 Triisopropylbenzene

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing density functional theory (DFT), have proven to be highly effective in predicting the electronic structure and energetic properties of molecules. These methods are instrumental in understanding the intricacies of chemical reactions involving 1,3,5-triisopropylbenzene (B165165).

Activation Energy Determinations for Chemical Reactions

The determination of activation energy (Ea) is crucial for understanding the kinetics of a chemical reaction. DFT calculations offer a robust framework for calculating the energy barriers of reactions. This is achieved by mapping the potential energy surface of a reaction and identifying the transition state, which represents the highest energy point along the reaction coordinate. The activation energy is then calculated as the energy difference between the reactants and the transition state. researchgate.net

While specific DFT studies detailing the activation energies for a wide range of reactions involving 1,3,5-triisopropylbenzene are not extensively documented in publicly available literature, the methodology is well-established. For instance, in the context of the catalytic cracking of 1,3,5-triisopropylbenzene over zeolites, DFT could be employed to model the reaction pathways and calculate the activation energies for the various cracking and isomerization products. dntb.gov.ua Such calculations would involve modeling the interaction of the 1,3,5-triisopropylbenzene molecule with the active sites of the zeolite catalyst and determining the energy profiles for the breaking and formation of chemical bonds. The choice of the exchange-correlation functional and basis set is critical in these calculations to ensure the accuracy of the predicted activation energies. researchgate.net

A general workflow for determining activation energy using DFT would involve:

Optimization of the geometries of the reactant(s) and product(s).

Location of the transition state structure connecting the reactants and products. This is often the most challenging step and can be performed using various algorithms.

Verification of the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of the electronic energies of the reactants and the transition state. The difference between these energies, after accounting for zero-point vibrational energy corrections, provides the activation energy.

Stability Predictions for Reaction Intermediates and Transition States

In the context of reactions involving 1,3,5-triisopropylbenzene, such as electrophilic aromatic substitution or cracking, numerous intermediates and transition states are possible. For example, in the cracking process, carbocation intermediates are formed. DFT can be used to calculate the energies of different possible carbocations, thereby predicting their relative stabilities and the likelihood of their formation.

The stability of a calculated structure as a minimum (intermediate) or a first-order saddle point (transition state) on the potential energy surface is confirmed by frequency calculations. researchgate.net

Reaction Intermediates: A stable intermediate corresponds to a local minimum on the potential energy surface and will have all real (positive) vibrational frequencies.

Transition States: A transition state is a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the vibrational mode that leads the reactants to the products.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products. researchgate.net These calculations trace the reaction path down the potential energy surface from the transition state to the corresponding minima.

Molecular Modeling and Molecular Dynamics (MD) Simulations

While quantum chemical methods provide detailed information about electronic structure and reactivity, molecular modeling and molecular dynamics (MD) simulations are essential for understanding the behavior of molecules on a larger scale, including their interactions in condensed phases and their dynamic properties.

Assessment of Molecular Packing and Intermolecular Interactions in Mixtures

The way 1,3,5-triisopropylbenzene molecules pack together and interact with other molecules in a mixture is crucial for understanding its physical properties, such as its behavior as a solvent or a component in a formulation. MD simulations are a powerful technique to study these phenomena at the atomic level. dovepress.com

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved numerically to simulate the movement of each atom over time. This allows for the observation of how molecules arrange themselves and interact with each other.

Key insights that can be gained from MD simulations of 1,3,5-triisopropylbenzene in mixtures include:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a particle at a certain distance from another particle. They provide detailed information about the local structure and packing of molecules.

Interaction Energies: The contributions of different types of intermolecular forces, such as van der Waals and electrostatic interactions, to the total energy of the system can be calculated. dovepress.com

Hydrogen Bonding Analysis: If 1,3,5-triisopropylbenzene is in a mixture with hydrogen-bonding species, MD simulations can identify the formation and dynamics of hydrogen bonds. dovepress.com

Simulation of Diffusion in Porous Media (e.g., Zeolites, Metal-Organic Frameworks)

The diffusion of molecules within porous materials like zeolites and metal-organic frameworks (MOFs) is fundamental to their application in catalysis and separations. d-nb.info MD simulations are an invaluable tool for studying the diffusion of 1,3,5-triisopropylbenzene in such confined environments. nih.gov The bulky nature of the isopropyl groups on the benzene (B151609) ring makes its diffusion particularly sensitive to the pore size and geometry of the host material.

MD simulations can provide a detailed picture of the diffusion mechanism by tracking the trajectory of individual molecules as they move through the porous network. From these trajectories, the mean squared displacement (MSD) of the molecules can be calculated as a function of time, from which the diffusion coefficient can be determined.

Studies on the catalytic cracking of 1,3,5-triisopropylbenzene over zeolites highlight the importance of diffusion. dntb.gov.ua MD simulations can complement experimental studies by:

Visualizing the preferred pathways for diffusion within the porous structure.

Calculating diffusion coefficients at different temperatures and loadings.

Investigating the influence of the framework's chemical composition and flexibility on diffusion. canberra.edu.au

Understanding how the molecule's orientation changes as it navigates the pores.

The choice of force field is critical for accurately modeling the interactions between 1,3,5-triisopropylbenzene and the porous framework.

Prediction and Assessment of Porous Liquid Formation

Porous liquids are a novel class of materials that consist of a liquid with permanent porosity. They are typically formed by dissolving a porous host in a solvent that is too large to enter the pores of the host. rsc.org Molecular dynamics simulations have been employed to predict and assess the potential of 1,3,5-triisopropylbenzene to act as a solvent in the formation of porous liquids. researchgate.netdntb.gov.ua

In a recent study, MD simulations were used to evaluate the formation of porous liquids using zeolitic imidazolate framework-8 (ZIF-8) and Hong Kong University of Science and Technology-1 (HKUST-1) as the porous hosts and a range of hydrocarbon liquids, including 1,3,5-triisopropylbenzene, as solvents. The simulations assessed whether the solvent molecules could penetrate the pores of the MOFs. researchgate.netdntb.gov.ua

The results indicated that 1,3,5-triisopropylbenzene, due to its steric bulk, can act as a sterically hindered solvent. It was found that it can only partially penetrate the pores of ZIF-8, which has small apertures. This partial exclusion of the solvent from the pores is a key requirement for the formation of a Type III porous liquid. researchgate.netdntb.gov.ua In contrast, for MOFs with larger apertures like HKUST-1, complete penetration of certain solvents can occur, preventing the formation of a porous liquid. researchgate.netdntb.gov.ua

Porous HostSolventPenetration of PoresPorous Liquid FormationReference
ZIF-81,3,5-TriisopropylbenzenePartialPossible researchgate.netdntb.gov.ua
HKUST-1BenzeneCompleteNot Possible researchgate.netdntb.gov.ua
ZIF-8n-PentanePartialPossible researchgate.netdntb.gov.ua

These computational predictions are invaluable for guiding the experimental design and synthesis of new porous liquids, saving significant time and resources.

Conformational Analysis and Steric Hindrance Effects through Computational Methods

Computational and theoretical chemistry studies provide crucial insights into the three-dimensional structure and dynamic behavior of molecules like 1,3,5-tripropylbenzene. These methods allow for the exploration of the molecule's conformational landscape and the quantification of steric effects that govern its preferred shapes.

Conformational Preferences of the Propyl Groups

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the propyl groups to the benzene ring and within the propyl chains themselves. For an n-propyl group attached to a benzene ring, two principal conformations are of primary interest: anti and gauche.

In the anti conformation, the C-C-C plane of the propyl group is oriented away from the adjacent substituents on the benzene ring, minimizing steric repulsion. The gauche conformation, where the terminal methyl group of the propyl chain is rotated closer to the neighboring positions on the benzene ring, is generally higher in energy due to increased steric hindrance. Spectroscopic studies on similar molecules like n-propyltoluenes have indicated the presence of multiple stable conformations, suggesting that both anti and gauche forms can exist, with their relative populations determined by the energy difference between them.

Steric Hindrance and Rotational Barriers

Steric hindrance in this compound is a result of the repulsive forces between the electron clouds of the adjacent propyl groups. This steric strain influences not only the preferred conformations but also the energy barriers to rotation around the C(aryl)-C(alkyl) bonds.

The rotational barrier is the energy required for a propyl group to rotate from one stable conformation to another. This barrier is influenced by the steric interactions with the neighboring propyl groups. A hypothetical energy profile for the rotation of one propyl group in this compound would show energy minima corresponding to the staggered conformations (like anti and gauche) and energy maxima for the eclipsed conformations where the propyl group is aligned with the adjacent substituents.

Illustrative Conformational Data

While specific experimental or high-level computational data for this compound is scarce, we can create an illustrative table to demonstrate the expected relative energies of different conformations based on the principles of steric hindrance. The following table provides a hypothetical representation of the energies of possible conformers, where 'A' represents an anti conformation and 'G' represents a gauche conformation for each of the three propyl groups.

ConformerDescriptionHypothetical Relative Energy (kcal/mol)
AAAAll three propyl groups in the low-energy anti conformation.0.0 (Reference)
AAGTwo anti and one gauche propyl group.> 0.0
AGGOne anti and two gauche propyl groups.>> 0.0
GGGAll three propyl groups in the higher-energy gauche conformation.>>> 0.0

This table is for illustrative purposes to demonstrate the concept of conformational energy based on steric principles.

The 'AAA' conformer, where all three propyl groups are in the sterically favored anti position, would be expected to be the global energy minimum. As the number of gauche interactions increases, the steric strain within the molecule rises, leading to a higher relative energy.

Applications in Advanced Materials Science and Engineering

Role as a Swelling Agent and Micelle Expander in Material Synthesis

In the synthesis of nanostructured materials, 1,3,5-tripropylbenzene is employed as a swelling agent or micelle expander. In a typical process involving surfactant templates, the hydrophobic this compound molecules penetrate the hydrophobic core of the surfactant micelles. This influx causes the micelles to swell, and since these micelles act as the template for the final porous structure, their expansion directly translates into larger pore sizes in the resulting material. The degree of pore expansion can be modulated by controlling the amount of the swelling agent used.

Mesoporous silica (B1680970) materials, such as SBA-15, are synthesized using a surfactant template, typically a block copolymer like Pluronic P123, around which silica precursors polymerize. The subsequent removal of the surfactant template leaves behind a network of uniform pores. To achieve larger pore sizes beyond what is possible with the surfactant alone, a swelling agent is introduced.

While the isomer 1,3,5-triisopropylbenzene (B165165) is more extensively documented in the synthesis of large-pore SBA-15, the fundamental principle applies to this compound. As a hydrophobic organic molecule, it partitions into the hydrophobic core of the P123 micelles, causing them to expand. This strategy allows for the tuning of pore diameters, which is critical for applications such as catalysis, drug delivery, and separations, where the size of the pores dictates the accessibility and transport of molecules within the material. The use of such swelling agents is a key technique for creating hierarchically porous structures with tailored pore architectures.

The application of trialkylbenzenes as swelling agents is also crucial for controlling the properties of aqueous colloidal mesoporous silica nanoparticles. The addition of a swelling agent like this compound to the synthesis mixture allows for the effective enlargement of both pore size and particle diameter.

Research on related trialkylbenzenes has shown that molecules with larger size and greater hydrophobicity are more effective at expanding the micelles without causing undesirable changes to the mesostructure or particle shape. This allows for the synthesis of highly dispersed colloidal nanoparticles with significantly larger pores, which remain stable in aqueous solutions. The ability to independently tune pore and particle size is vital for applications in areas like biomedical imaging and targeted drug delivery, where nanoparticle stability and pore dimensions are critical parameters.

A notable application of this compound is in the synthesis of boron-doped ordered mesoporous carbon (B-OMC). In this process, it acts as an expanding agent to tailor the material's properties. A study systematically investigated the effect of different aromatic expanding agents—benzene (B151609), 1,3,5-trimethylbenzene, 1,3,5-triethylbenzene, and this compound—on the final characteristics of B-OMC. rsc.org

The research found a direct correlation between the properties of the expanding agent and the resulting pore structure of the carbon material. As the hydrophobicity and steric hindrance of the aromatic molecule increased, the pore size and pore volume of the B-OMC also increased. rsc.org This is because the larger, more hydrophobic molecules are more effective at swelling the surfactant micelles used as the soft template. However, this trend of increasing pore size came with a trade-off, as the surface area and specific capacitance first increased with the smaller alkylbenzenes and then slightly decreased when using the larger this compound. rsc.org These findings demonstrate how this compound can be precisely used to engineer the pore characteristics of advanced carbon materials for applications such as energy storage. rsc.org

Table 1: Effect of Different Aromatic Expanding Agents on Boron-Doped Mesoporous Carbon Properties

Expanding Agent Pore Size (nm) Pore Volume (cm³/g) Surface Area (m²/g)
None 3.9 0.35 598
Benzene 4.1 0.40 621
1,3,5-Trimethylbenzene 4.3 0.43 685
1,3,5-Triethylbenzene 4.8 0.48 693
This compound 5.2 0.51 672

Data sourced from research on boron-doped ordered mesoporous carbon. rsc.orgrsc.org

Impact on Nanoparticle Dispersion and Stability in Colloidal Systems

By enabling the synthesis of highly dispersed mesoporous silica nanoparticles, these swelling agents help prevent the aggregation that can be detrimental to performance in many applications. For instance, in catalysis, stable dispersion ensures that the active sites within the pores are accessible to reactants. In biomedical applications, colloidal stability is paramount for ensuring that nanoparticles remain suspended in biological fluids for effective delivery and imaging. The ability to produce stable dispersions of nanoparticles with large pores is a key advantage conferred by using swelling agents like this compound.

Engineering of Porous Structures through Molecular Templating Strategies

The use of this compound is a prime example of engineering porous structures through molecular templating. This strategy relies on the self-assembly of surfactant molecules into micelles, which serve as a soft template. The addition of a swelling agent like this compound is a sophisticated extension of this concept, allowing for a higher degree of control over the final pore architecture.

The size, shape, and hydrophobicity of the this compound molecule are the key parameters that are exploited in this strategy. By choosing an appropriate swelling agent, researchers can rationally design and synthesize materials with specific pore sizes and volumes. The study on boron-doped mesoporous carbon clearly illustrates this principle, where increasing the alkyl chain length of the swelling agent from methyl to propyl systematically increased the pore dimensions of the final material. rsc.orgrsc.org This molecular-level control is fundamental to creating advanced materials with properties tailored for specific and demanding applications.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3,5 Triisopropylbenzene Systems

Elucidation of Complex Reaction Products and Intermediates (e.g., UV-Vis, Infrared, Mass Spectrometry)

The identification of products, byproducts, and transient intermediates in reactions involving 1,3,5-tripropylbenzene is fundamental to optimizing reaction conditions and understanding reaction pathways. A combination of spectroscopic techniques is often employed for this purpose.

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups present in reaction mixtures. While the IR spectrum of this compound itself is well-characterized, the appearance of new absorption bands can indicate the formation of reaction products. For instance, in oxidation reactions, the emergence of strong bands in the 1700-1750 cm⁻¹ region would suggest the formation of carbonyl groups, while broad absorptions around 3200-3600 cm⁻¹ could signify the presence of hydroxyl groups. In the synthesis of 1,3,5-triarylbenzenes, IR spectroscopy is used to confirm the structure of the final products by identifying characteristic vibrational modes. rsc.org

Mass Spectrometry (MS) provides detailed information about the molecular weight of the components in a mixture and can be used to elucidate their structures through fragmentation patterns. In the context of this compound, MS is invaluable for identifying the array of products that can form during catalytic cracking, such as di- and mono-propylbenzenes, benzene (B151609), and various isomers. The combination of Gas Chromatography with Mass Spectrometry (GC-MS) allows for the separation and identification of individual compounds in a complex product stream. Furthermore, advanced techniques like tandem mass spectrometry (MS/MS) can be used to probe the structure of reaction intermediates that have been mass-selected, with infrared photodissociation spectroscopy offering a way to obtain their IR spectra and confirm their structure. rsc.org

UV-Visible (UV-Vis) Spectroscopy can be employed to monitor reactions involving aromatic compounds. The π-systems of the benzene ring in this compound and its derivatives give rise to characteristic UV absorptions. Changes in the position and intensity of these absorption bands can indicate alterations to the aromatic system or the formation of conjugated systems during a reaction. For example, the formation of unsaturated side chains or polycyclic aromatic compounds would lead to a bathochromic (red) shift in the UV-Vis spectrum.

A summary of key spectral data for related compounds is presented below:

Compound NameSpectroscopic DataSource
1,3,5-TriphenylbenzeneIR (KBr): 3053, 1651, 1494, 1431, 1125, 758, 700 cm⁻¹ rsc.org
1,3,5-Tris(4-chlorophenyl)benzeneIR (KBr): 3045, 1598, 1493, 1383, 1091, 1012, 815 cm⁻¹ rsc.org
1,3,5-Tris(4-bromophenyl)benzeneIR (KBr): 3043, 1595, 1489, 1379, 1075, 1007, 809 cm⁻¹ rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and for gaining deep insights into reaction mechanisms. nih.gov For this compound and its derivatives, both ¹H and ¹³C NMR are routinely used to confirm structures and identify isomers.

In the context of mechanistic studies, in-situ NMR monitoring allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data. nih.gov The identification of transient intermediates by NMR can provide direct evidence for a proposed reaction pathway. For example, in the acid-catalyzed isomerization or disproportionation of this compound, NMR could potentially identify carbocation intermediates or transition states through techniques like variable temperature NMR or by using specialized superacidic media.

The structural elucidation of derivatives of this compound relies heavily on NMR. For instance, in the synthesis of various 1,3,5-triarylbenzenes, ¹H and ¹³C NMR are used to confirm the successful formation of the desired products and to distinguish between different isomers. rsc.org The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the substitution pattern on the benzene rings, while the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Below is a table with representative NMR data for 1,3,5-triisopropylbenzene (B165165), a closely related compound, and some of its derivatives.

Compound NameNucleusSolventChemical Shift (δ) ppm
1,3,5-Triisopropylbenzene¹HCDCl₃6.86 (s, 3H), 2.88 (sept, J=6.9 Hz, 3H), 1.24 (d, J=6.9 Hz, 18H)
1,3,5-Triphenylbenzene¹HDMSO-d₆7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H)
1,3,5-Tris(4-fluorophenyl)benzene¹³CCDCl₃161.7, 137.6, 132.4, 129.0 (d, J=7.5 Hz), 125.3, 115.9 (d, J=22.5 Hz)

Characterization of Catalyst Properties (e.g., NH₃-TPD, Pyridine-FTIR, X-ray Diffraction)

The catalytic synthesis and conversion of this compound often employ solid acid catalysts, such as zeolites. The efficiency and selectivity of these catalysts are intimately linked to their structural and acidic properties, which are characterized by a suite of analytical techniques.

X-ray Diffraction (XRD) is the primary method for determining the crystalline structure of zeolite catalysts. The position and intensity of the diffraction peaks are characteristic of a specific zeolite framework (e.g., Y, ZSM-5, Beta). XRD is used to confirm the successful synthesis of the desired zeolite phase, assess its crystallinity, and detect any impurities. chalcogen.roqub.ac.ukrsc.org

Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD) is a widely used technique to quantify the total number of acid sites and to evaluate their strength distribution. The catalyst is first saturated with ammonia, and then heated at a constant rate. The desorbed ammonia is detected as a function of temperature. Low-temperature desorption peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites. chalcogen.roresearchgate.netresearchgate.net

Pyridine-FTIR Spectroscopy is a powerful method to distinguish between Brønsted and Lewis acid sites. Pyridine (B92270), a probe molecule, is adsorbed onto the catalyst, and the IR spectrum is recorded. The interaction of pyridine with Brønsted acid sites (protons) gives rise to a characteristic band around 1545 cm⁻¹, while its interaction with Lewis acid sites (electron-pair acceptors) results in a band near 1450 cm⁻¹. researchgate.net

The table below summarizes typical characterization data for zeolite catalysts used in reactions of large aromatic molecules like 1,3,5-triisopropylbenzene.

CatalystTechniqueKey FindingsReference
Mesoporous Zeolite YNH₃-TPDShowed a slight decrease in the total amount of acid sites compared to the parent zeolite. chalcogen.ro
H-Y ZeoliteNH₃-TPDTotal acid loading of 1.10 mmol·g⁻¹, with a high-temperature peak indicating strong acid sites. qub.ac.uk
La-Ce-modified HZSM-5NH₃-TPDThe total acidity was lower than that of the parent HZSM-5 catalyst. researchgate.net
HZSM-5XRDConfirmed the typical MFI structure of the zeolite. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM) for Mesostructure Analysis

This compound, and more commonly its isomer 1,3,5-triisopropylbenzene, can be used as a "swelling agent" or "micelle expander" in the synthesis of mesoporous materials, such as SBA-15 silica (B1680970). researchgate.netresearchgate.net These materials have highly ordered porous structures with pore diameters in the range of 2-50 nm. The characterization of this mesostructure is crucial and is primarily achieved using SAXS and TEM.

Transmission Electron Microscopy (TEM) provides direct visualization of the porous structure of these materials. High-resolution TEM images can reveal the arrangement and size of the mesopores, confirming, for example, the hexagonal array of channels in SBA-15. TEM is also used to assess the particle size and morphology of the synthesized materials. chalcogen.roqub.ac.ukrsc.org

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the periodic structures of mesoporous materials. The scattering pattern at low angles provides information on the long-range order, pore-to-pore distance, and symmetry of the pore lattice (e.g., hexagonal, cubic). rsc.orgscielo.br By analyzing the positions of the scattering peaks, the unit cell parameters of the mesostructure can be determined.

The use of swelling agents like 1,3,5-triisopropylbenzene allows for the synthesis of materials with significantly larger pore diameters than what can be achieved with the surfactant template alone. Both TEM and SAXS are essential for confirming the successful expansion of the pores while maintaining the ordered structure. researchgate.netresearchgate.net

Supramolecular Chemistry and Molecular Recognition Involving 1,3,5 Triisopropylbenzene

1,3,5-Triisopropylbenzene (B165165) as a Structural Motif or Building Block in Supramolecular Assemblies

1,3,5-Triisopropylbenzene and its derivatives serve as fundamental building blocks in the construction of a variety of supramolecular assemblies. A prominent application is its use as a swelling agent or micelle expander in the synthesis of mesoporous silica (B1680970) materials, such as SBA-15 and ZSM-5. chemicalbook.comfishersci.caepa.gov In these processes, the hydrophobic 1,3,5-triisopropylbenzene molecules are solubilized within the hydrophobic cores of surfactant micelles, causing them to swell. This expansion of the micelles, which act as templates, directly influences the pore size of the final silica material. The bulky and rigid nature of the 1,3,5-triisopropylbenzene molecule helps in creating larger and more uniform mesopores within the silica framework.

The role of 1,3,5-triisopropylbenzene as a structural directing agent is crucial for tailoring the properties of these materials for applications in catalysis and separation. For instance, in the synthesis of SBA-15, the addition of 1,3,5-triisopropylbenzene leads to an increase in the mesopore diameter, which can be finely tuned by adjusting the amount of the swelling agent used. epa.gov This ability to control pore size is essential for accommodating larger molecules in catalytic reactions or for the separation of bulky molecules.

Furthermore, derivatives of the 1,3,5-trisubstituted benzene (B151609) core, such as 1,3,5-tris(pyridin-3-ylethynyl)benzene, have been shown to self-assemble into different two-dimensional nanopatterns depending on concentration. researchgate.net The rotational flexibility of the substituent groups, analogous to the isopropyl groups in 1,3,5-triisopropylbenzene, plays a key role in modulating the intermolecular interactions that govern the final self-assembled architecture. researchgate.net This highlights the versatility of the 1,3,5-trisubstituted benzene scaffold as a programmable unit for creating complex supramolecular structures.

ApplicationMaterialRole of 1,3,5-TriisopropylbenzeneReference
Mesoporous Silica SynthesisSBA-15Swelling agent, micelle expander to increase pore size chemicalbook.comepa.gov
Mesoporous Zeolite SynthesisZSM-5Swelling agent to create mesopores chemicalbook.comresearchgate.net
Supramolecular Self-Assembly2D NanopatternsCore structural motif influencing intermolecular interactions researchgate.net

Investigation of Host-Guest Interactions within Supramolecular Architectures

The 1,3,5-triisopropylbenzene moiety can participate in host-guest interactions, where it can act as either a host or a guest, due to its aromatic core and hydrophobic exterior. While specific studies focusing solely on 1,3,5-triisopropylbenzene as a guest are not extensive, the principles of its interactions can be inferred from studies involving structurally related molecules. The central benzene ring can engage in π-π stacking interactions with other aromatic systems, a fundamental driving force in molecular recognition and the formation of host-guest complexes.

For example, cyclophane hosts, which are macrocyclic compounds with aromatic cavities, are known to encapsulate guest molecules. The binding affinity and selectivity of these hosts are highly dependent on the size, shape, and electronic properties of the guest. A molecule like 1,3,5-triisopropylbenzene, with its specific dimensions and aromatic character, would be expected to form stable complexes with hosts that have a complementary cavity size and shape. Studies on cyclophane receptors have shown preferential binding for guest molecules that can optimize their shape to fit within the host's cavity, highlighting the importance of shape complementarity in molecular recognition. nih.gov

Influence of Steric Environment on Molecular Recognition and Self-Assembly Processes

The three isopropyl groups of 1,3,5-triisopropylbenzene create a significant steric environment that profoundly influences its ability to participate in molecular recognition and self-assembly processes. This steric hindrance can either direct the formation of specific, well-defined architectures or, conversely, frustrate the assembly process.

Conversely, the steric hindrance can be exploited to control the dimensionality and size of supramolecular assemblies. By designing molecules with a balance of attractive and repulsive forces, where steric repulsion from bulky groups like isopropyls counteracts the driving forces for aggregation, it is possible to limit the growth of supramolecular polymers to discrete, small oligomers. nih.gov This level of control is crucial for the design of functional supramolecular materials with specific properties.

Furthermore, the conformation of the isopropyl groups can modulate intermolecular interactions. The rotational flexibility of these groups allows the molecule to adapt its shape to some extent, which can fine-tune the strength of interactions with neighboring molecules or a host cavity. researchgate.net Studies on 1,3,5-trisubstituted 2,4,6-triethylbenzenes, which also possess bulky alkyl substituents, have shown that the nature and position of functional groups on the side arms affect the modes of molecular interaction and the conformation of the molecules within the crystal lattice. rsc.org This indicates that the steric profile of such molecules is a critical determinant of the final supramolecular architecture.

SystemObservationImplication of Steric HindranceReference
Benzene-1,3,5-tricarboxamide (BTA) derivativesFormation of disordered aggregatesInterferes with optimal packing for self-assembly nih.gov
Conformationally flexible monomers with bulky substituentsFormation of small, discrete oligomersLimits the extent of supramolecular polymerization nih.gov
1,3,5-Trisubstituted 2,4,6-triethylbenzenesVaried molecular interactions and conformationsInfluences the final crystal packing and supramolecular structure rsc.org

Future Directions and Emerging Research Areas for 1,3,5 Triisopropylbenzene

Potential in Novel Catalytic Systems and Processes

Recent studies have highlighted the use of 1,3,5-tripropylbenzene as a model compound in catalytic cracking research. griffith.edu.auresearchgate.netqub.ac.ukuts.edu.au This process is fundamental to the production of fuels and the recycling of plastic waste. griffith.edu.auresearchgate.netqub.ac.ukuts.edu.au Research has shown that hierarchical H-Y zeolites, which have enhanced porosity, are effective in the deep cracking of this compound. griffith.edu.au Specifically, H-Y zeolites treated with nitric acid have demonstrated a fivefold increase in the production of valuable chemicals like cumene (B47948) and benzene (B151609) from this compound. griffith.edu.au The structural characteristics of this compound, particularly its three isopropyl groups, make it a useful subject for studying the effectiveness of different catalysts. researchgate.net

Future research is likely to focus on optimizing these catalytic systems to further improve efficiency and selectivity. This includes the development of novel catalysts with tailored pore structures and acidities to maximize the yield of desired products from the cracking of bulky molecules like this compound. researchgate.net The insights gained from these studies could lead to more efficient methods for recycling plastics and producing biofuels.

Exploration in Advanced Materials Science Applications beyond Current Scope

The application of this compound and its derivatives in materials science is an expanding field of research. solubilityofthings.com Its derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are noted for their ability to self-assemble into one-dimensional, rod-like nanostructures. rsc.org This property is being explored for applications ranging from nanotechnology to biomedical engineering. rsc.org

Furthermore, this compound has been utilized in the synthesis of high-sulfur-content materials through a process called inverse vulcanization. researchgate.net This innovative approach addresses the challenge of managing sulfur surplus from petroleum refining by creating robust composites with potential applications in lightweight construction materials and specialty polymer systems. researchgate.net The unique molecular structure of this compound also makes it a candidate for creating specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com

Future research is expected to delve deeper into the design and synthesis of new materials derived from this compound. This includes the development of advanced polymers with tailored properties for specific high-performance applications and the exploration of new composite materials with enhanced mechanical and functional characteristics.

Integration of Advanced Computational Predictions with Experimental Validations

The synergy between computational modeling and experimental validation is becoming increasingly crucial in chemical research. In the context of this compound, computational methods can be used to predict its behavior in various chemical processes and to design new catalysts and materials. For instance, computational fluid dynamics (CFD) analysis has been used to optimize the shape of ex-manifold diffusers to improve flow uniformity over catalysts, a technique that could be applied to reactions involving this compound. researchgate.net

By simulating reaction pathways and predicting the properties of new materials, computational chemistry can guide experimental work, making it more efficient and targeted. This integrated approach can accelerate the discovery and development of new applications for this compound, from optimizing catalytic cracking processes to designing novel materials with desired functionalities.

Role in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry, which focus on designing chemical products and processes that are environmentally benign, are increasingly influencing the chemical industry. nih.gov Research into the synthesis of compounds like 1,3,5-triazine (B166579) derivatives using sonochemical methods, which use water as a solvent and significantly reduce reaction times, exemplifies this trend. nih.gov

While not directly focused on this compound, this research highlights a broader movement towards sustainable synthesis methods that could be applied to its production and use. For example, the use of ionic liquids as catalysts in the alkylation of benzene and propylene (B89431) to synthesize this compound is an area of active research. researchgate.net Ionic liquids are considered a "greener" alternative to traditional catalysts, and optimizing their use could lead to more sustainable production processes.

Future research will likely continue to explore ways to make the synthesis and application of this compound more environmentally friendly. This includes the development of more efficient and recyclable catalysts, the use of renewable feedstocks, and the design of processes that minimize waste and energy consumption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-Tripropylbenzene, and how can their efficiency be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation using benzene and propyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimization can include varying reaction temperature (80–120°C), catalyst loading (1–5 mol%), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yields. Efficiency is assessed by monitoring reaction completion using thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm substitution pattern and purityCDCl₃ solvent, 400–600 MHz
FT-IR Identify alkyl C-H stretches (2800–3000 cm⁻¹)KBr pellet, 4 cm⁻¹ resolution
GC-MS Quantify purity and detect isomersDB-5 column, 70 eV ionization
Elemental analysis (C, H) validates empirical formula. Retention indices in HPLC (C18 column, acetonitrile/water mobile phase) further confirm structural integrity .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 0–4°C to prevent oxidation. Avoid exposure to moisture and UV light, which may induce decomposition. Regular stability testing via accelerated aging studies (40°C/75% RH for 6 months) coupled with GC-MS analysis ensures long-term integrity .

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies be applied to optimize the synthesis conditions of this compound?

  • Methodological Answer : A fractional factorial design (FFD) with factors like catalyst type (AlCl₃ vs. FeCl₃), reaction time (2–8 hrs), and solvent polarity (toluene vs. DCM) identifies critical parameters. Response surface methodology (RSM) models yield (%) and purity (%) as outputs. For example, a 2³⁻¹ FFD with center points reduces experimental runs while maximizing data robustness. Software like Minitab or JMP facilitates ANOVA and interaction effect analysis .

Q. What experimental approaches are recommended to investigate the anaerobic degradation pathways of this compound in soil environments?

  • Methodological Answer :

  • Setup : Spiked soil columns (1,000 mg/kg) under anaerobic conditions, monitoring leachate for metabolites via LC-MS/MS.
  • Analytical Tools : Denaturing gradient gel electrophoresis (DGGE) and 16S rDNA sequencing track shifts in microbial communities.
  • Key Metrics : Metabolite identification (e.g., hydroxylated or dealkylated derivatives) and bacterial diversity indices (Shannon, Simpson) via rarefaction analysis. Contradictions in degradation rates (e.g., persistence vs. rapid breakdown) are resolved by correlating metabolite profiles with microbial activity .

Q. How can researchers analyze potential contradictions in data regarding the environmental persistence versus biodegradability of this compound?

  • Methodological Answer : Conduct parallel microcosm studies under varying redox conditions (aerobic vs. anaerobic). Use stable isotope probing (SIP) with ¹³C-labeled this compound to trace carbon assimilation into microbial biomass. Statistical tools like principal component analysis (PCA) differentiate between abiotic degradation (e.g., photolysis) and biotic pathways. Discrepancies are resolved by cross-validating LC-MS/MS data with molecular fingerprinting (RFLP) of degradative genes (e.g., cytochrome P450) .

Data Contradiction Analysis Framework

ScenarioPossible CauseResolution Strategy
High bacterial diversity despite contamination Dominant species unaffected; minor taxa shifts masked by DGGEUse high-throughput sequencing (e.g., Illumina MiSeq) for finer taxonomic resolution
Varying degradation rates in replicate studies Heterogeneous soil matrix or microbial consortiaNormalize soil properties (e.g., organic carbon %) and pre-acclimate microbial communities

This framework ensures robust interpretation of conflicting data in environmental and synthetic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.